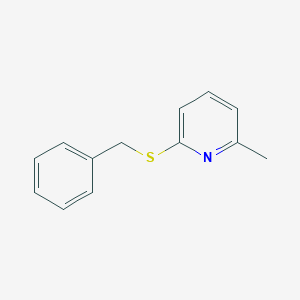

2-(Benzylthio)-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-11-6-5-9-13(14-11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDNDGSKTPEWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzylthio)-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and well-established two-step synthetic pathway for the preparation of 2-(benzylthio)-6-methylpyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis involves the initial formation of a pyridinethione intermediate, followed by a nucleophilic substitution reaction to introduce the benzylthio moiety. This document provides detailed experimental protocols, a comprehensive table of quantitative data, and a logical workflow diagram to facilitate replication and further investigation by researchers in the field.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

-

Synthesis of 6-methylpyridine-2(1H)-thione: This intermediate is prepared from the commercially available 2-amino-6-methylpyridine. The process involves a diazotization reaction followed by treatment with a sulfur source, or a displacement reaction from a halogenated precursor.

-

S-benzylation of 6-methylpyridine-2(1H)-thione: The intermediate pyridinethione is then reacted with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base to yield the final product. This reaction proceeds via a standard S-alkylation mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product involved in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Typical Yield (%) | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | Starting Material | - | 40-44 | 208-209 |

| 6-Methylpyridine-2(1H)-thione | C₆H₇NS | 125.19 | Intermediate | 75-85 | 148-151 | Not applicable |

| Benzyl Bromide | C₇H₇Br | 171.04 | Reagent | - | -3 to -1 | 198-199 |

| This compound | C₁₃H₁₃NS | 215.32 | Final Product | 85-95 | Not Available | Not Available |

Note: Yields are based on typical laboratory-scale syntheses and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Step 1: Synthesis of 6-methylpyridine-2(1H)-thione

This protocol is adapted from established methods for the synthesis of pyridinethiones from amino-pyridines.

Materials:

-

2-Amino-6-methylpyridine (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.2 eq)

-

Potassium xanthate (KS₂COEt) or Sodium hydrosulfide (NaSH) (1.5 eq)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

A solution of 2-amino-6-methylpyridine in aqueous hydrochloric acid is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes to ensure complete diazotization.

-

In a separate vessel, a solution of the sulfur nucleophile (e.g., potassium xanthate) in water is prepared.

-

The cold diazonium salt solution is slowly added to the sulfur nucleophile solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is heated to reflux for 1-2 hours to complete the decomposition of the intermediate xanthate ester.

-

After cooling, the solution is neutralized with a sodium hydroxide solution, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 6-methylpyridine-2(1H)-thione as a crystalline solid.

Step 2: Synthesis of this compound

This protocol describes the S-alkylation of the intermediate pyridinethione.

Materials:

-

6-Methylpyridine-2(1H)-thione (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (1.1 eq)

-

Ethanol or Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

6-Methylpyridine-2(1H)-thione is dissolved in a suitable solvent such as ethanol or DMF in a round-bottom flask.

-

A base, such as sodium hydroxide or potassium carbonate, is added to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate anion. The mixture is stirred until the base is fully dissolved.

-

Benzyl bromide is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating may be applied to accelerate the reaction if necessary.

-

Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.

-

The solid product is collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried.

-

The crude this compound can be further purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel to obtain the final product of high purity.

Synthesis Pathway and Workflow Visualization

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the preparation of this compound.

Caption: Chemical synthesis pathway for this compound.

An In-depth Technical Guide to 2-(Benzylthio)-6-methylpyridine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylthio)-6-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a benzylthio group at the 2-position. This molecule belongs to the broader class of pyridine thioethers, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The unique combination of the electron-rich sulfur atom, the aromatic benzyl group, and the pyridine nucleus suggests potential for this compound to interact with various biological targets. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound, with a focus on data relevant to researchers in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a central pyridine ring, a foundational scaffold in many pharmaceuticals. Attached to the second carbon of the pyridine ring is a thioether linkage to a benzyl group, and the sixth carbon is substituted with a methyl group.

Molecular Formula: C₁₃H₁₃NS

Molecular Weight: 215.32 g/mol [1]

CAS Number: 112498-22-3[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2-(Benzylthio)-6-chloro-4-(trifluoromethyl)pyridine (Experimental)[2] | 2-(benzyloxy)-6-(methylthio)pyridine (Predicted) |

| Molecular Formula | C₁₃H₁₃NS | C₁₃H₉ClF₃NS | C₁₃H₁₃NOS |

| Molecular Weight ( g/mol ) | 215.32 | 303.73 | 231.31 |

| Boiling Point (°C) | N/A | N/A | 358.9 ± 32.0 |

| Density (g/cm³) | N/A | N/A | 1.17 ± 0.1 |

| Purity (%) | N/A | 95.0 | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through the S-alkylation of 2-mercapto-6-methylpyridine with benzyl bromide. This is a common and effective method for forming thioether bonds.

Proposed Synthetic Pathway

References

2-(Benzylthio)-6-methylpyridine CAS number and identifiers

This technical guide provides a comprehensive overview of 2-(Benzylthio)-6-methylpyridine, including its chemical identifiers, a detailed, plausible synthesis protocol, predicted spectroscopic data, and an analysis of its potential biological activities based on computational predictions and studies of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Physical Properties

This compound is a sulfur-containing aromatic heterocyclic compound. Its core structure consists of a pyridine ring substituted with a methyl group at the 6-position and a benzylthio group at the 2-position.

| Identifier | Value |

| CAS Number | 112498-22-3[1] |

| Molecular Formula | C₁₃H₁₃NS[1] |

| Molecular Weight | 215.32 g/mol [1] |

| Canonical SMILES | Cc1cccc(SCc2ccccc2)n1[1] |

| Physical State | Solid (predicted) |

Synthesis Methodology

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process: first, the synthesis of the precursor 2-mercapto-6-methylpyridine, followed by its reaction with benzyl bromide to yield the final product.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Mercapto-6-methylpyridine (CAS: 18368-57-5)

This protocol is adapted from established methods for the synthesis of mercaptopyridines from halopyridines.[2][3]

-

Materials: 2-Chloro-6-methylpyridine, thiourea, ethanol, sodium hydroxide.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-methylpyridine (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add a solution of sodium hydroxide (2.5 equivalents) in water and heat the mixture to reflux for another 2-3 hours to hydrolyze the intermediate isothiouronium salt.

-

Cool the mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-mercapto-6-methylpyridine.[2]

-

Step 2: Synthesis of this compound (CAS: 112498-22-3)

This is a standard S-alkylation reaction.

-

Materials: 2-Mercapto-6-methylpyridine, benzyl bromide, a suitable base (e.g., sodium hydride, potassium carbonate), and an anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)).

-

Procedure:

-

To a stirred suspension of a base (1.1 equivalents) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-mercapto-6-methylpyridine (1 equivalent) in the same solvent dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | * δ (ppm): ~2.4 (s, 3H, -CH₃), ~4.4 (s, 2H, -S-CH₂-), 6.8-7.5 (m, 8H, aromatic protons) |

| ¹³C NMR | * δ (ppm): ~24 (-CH₃), ~38 (-S-CH₂-), 118-160 (aromatic carbons) |

| IR (cm⁻¹) | * ~3050-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch), ~700-650 (C-S stretch) |

| Mass Spec (m/z) | * [M]⁺: 215.08 (Calculated for C₁₃H₁₃NS) |

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is currently unavailable. However, based on studies of structurally related compounds, particularly benzylthiopyrimidine and pyridine derivatives, we can infer potential areas of biological relevance.

In Silico Bioactivity Prediction

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and PASS (Prediction of Activity Spectra for Substances) analysis, can provide insights into the likely biological activities of a compound.[4][5]

| Predicted Activity | Basis of Prediction |

| Antibacterial | QSAR studies on 2-benzylthiopyrimidine derivatives have shown significant activity against multi-resistant Staphylococcus aureus.[4] The pyridine scaffold is also a common feature in many antimicrobial agents. |

| Antifungal | Pyridine derivatives are known to exhibit antifungal properties. |

| Enzyme Inhibition | The thioether and pyridine moieties can interact with the active sites of various enzymes. |

| Anticonvulsant/Neurotropic | Certain thioalkyl derivatives of pyridine have demonstrated anticonvulsant and anxiolytic effects in preclinical studies.[6] |

Logical Relationship for Bioactivity Screening

The following diagram outlines a logical workflow for the initial biological evaluation of this compound, based on the predicted activities.

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, particularly in the antimicrobial and neurotropic areas, as suggested by the activity of related compounds. This technical guide provides a foundational understanding of its chemical properties, a robust and plausible synthesis strategy, and a roadmap for its biological evaluation. Further experimental validation is necessary to confirm the predicted spectroscopic and biological data.

References

- 1. This compound | CAS#:112498-22-3 | Chemsrc [chemsrc.com]

- 2. 2-Mercapto-6-methylpyridine | 18368-57-5 | Benchchem [benchchem.com]

- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 4. QSAR Study of 2-benzylthiopyrimidine Derivatives with Antibacterial Activity on Staphylococcus Aureus [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of 2-(Benzylthio)-6-methylpyridine

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-(Benzylthio)-6-methylpyridine. At present, there are no publicly available studies that detail its molecular targets, signaling pathway interactions, or provide quantitative data regarding its biological activity.

While the broader class of pyridine derivatives has been a subject of extensive research in medicinal chemistry, leading to the development of numerous therapeutic agents, this particular compound, this compound, remains largely uncharacterized in terms of its pharmacological effects.

Our investigation across multiple scientific databases and chemical registries did not yield any peer-reviewed articles or patents that specifically elucidate the mechanism of action, cellular targets, or pharmacological profile of this compound. The existing literature primarily focuses on the synthesis of this compound, often as an intermediate in the preparation of more complex molecules. For instance, a patent for herbicidal compounds describes the synthesis of this compound as a precursor for other active ingredients.

Research on structurally related compounds offers some potential avenues for future investigation. For example, studies on other thioalkyl derivatives of pyridine have explored their potential psychotropic properties, including anticonvulsant, anxiolytic, and antidepressant effects. Additionally, various pyridine-containing compounds have been investigated for their antimicrobial and antimycobacterial activities. However, it is crucial to note that these findings on analogous compounds cannot be directly extrapolated to this compound without specific experimental validation.

The core requirements for this technical guide—quantitative data, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled due to the absence of primary research on the biological activity and mechanism of action of this compound. The scientific community has not yet published studies that would provide the necessary information to construct such a detailed document.

Therefore, this whitepaper serves to highlight the current lack of knowledge regarding the mechanism of action of this compound and to underscore the need for future research to explore the potential biological activities of this compound. Researchers and drug development professionals are encouraged to consider this molecule as a potential candidate for screening and mechanistic studies to uncover its pharmacological profile.

A Technical Guide to the Spectroscopic Analysis of 2-(Benzylthio)-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(Benzylthio)-6-methylpyridine (Molecular Formula: C₁₃H₁₃NS, Molecular Weight: 215.32 g/mol )[1]. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

While direct experimental spectra for this specific molecule are not widely published, the data presented herein are predicted based on the well-established spectroscopic characteristics of its constituent functional groups: the 6-methylpyridine ring and the S-benzyl group. This guide is intended to serve as a reliable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The structural formula of this compound is as follows:

The predicted spectroscopic data are summarized in the tables below. These values are derived from analyses of analogous compounds, including 2-methylpyridine and various S-benzyl derivatives.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted) (Solvent: CDCl₃, Reference: TMS at δ 0.00)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.20 | Multiplet | 5H | Phenyl group (C₆H₅) protons |

| ~ 7.35 | Triplet | 1H | Pyridine H4 proton |

| ~ 6.90 | Doublet | 1H | Pyridine H5 proton |

| ~ 6.80 | Doublet | 1H | Pyridine H3 proton |

| ~ 4.50 | Singlet | 2H | Methylene (-S-CH₂-) protons |

| ~ 2.45 | Singlet | 3H | Methyl (-CH₃) protons |

¹³C NMR (Carbon NMR) Data (Predicted) (Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16)

| Chemical Shift (δ) ppm | Assignment |

| ~ 159.0 | Pyridine C2 (attached to S) |

| ~ 157.5 | Pyridine C6 (attached to CH₃) |

| ~ 138.0 | Pyridine C4 |

| ~ 137.5 | Phenyl C1 (ipso) |

| ~ 129.0 | Phenyl C2, C6 (ortho) |

| ~ 128.5 | Phenyl C3, C5 (meta) |

| ~ 127.0 | Phenyl C4 (para) |

| ~ 121.0 | Pyridine C5 |

| ~ 118.0 | Pyridine C3 |

| ~ 38.0 | Methylene (-S-CH₂-) carbon |

| ~ 24.0 | Methyl (-CH₃) carbon |

Infrared (IR) Spectroscopy

FT-IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (Aliphatic -CH₃, -CH₂-) |

| ~ 1600, 1495, 1450 | Strong | C=C and C=N ring stretching (Pyridine) |

| ~ 1470, 1450 | Medium | C=C stretching (Phenyl) |

| ~ 750 - 700 | Strong | C-H out-of-plane bend (Aromatic) |

| ~ 700 - 600 | Medium | C-S stretch |

Mass Spectrometry (MS)

Electron Ionization (EI-MS) Data (Predicted)

| m/z (Mass/Charge Ratio) | Relative Intensity | Assignment of Fragment Ion |

| 215 | High | [M]⁺ (Molecular Ion) |

| 124 | Medium | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 92 | Medium | [C₆H₆N]⁺ (Picolyl fragment rearrangement) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of small organic molecules like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[6] The solution should be clear and free of particulate matter.

-

Tube Loading : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup : Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge. Place the assembly into the NMR spectrometer.

-

Locking and Shimming : The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.[7] The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.[7]

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]

-

Data Processing : After acquisition, the raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy Protocol

ATR-FTIR is a common technique for obtaining IR spectra of solid or liquid samples with minimal preparation.[9]

-

Background Scan : Ensure the ATR crystal surface (commonly diamond or zinc selenide) is clean.[10] Run a background spectrum to capture the absorbance of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.[11]

-

Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

-

Apply Pressure : For solid samples, lower the pressure anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[12]

-

Sample Scan : Acquire the IR spectrum. The instrument passes an infrared beam through the crystal, which reflects off the internal surface in contact with the sample.[9] The resulting attenuated signal provides the absorption spectrum.

-

Cleaning : After the measurement, retract the anvil, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry Protocol (LC-MS with ESI)

This protocol describes analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source, a common setup for non-volatile small molecules.[13][14]

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.[13] The solution must be free of salts and particulates, which can interfere with ionization and clog the instrument.[13] Filter the sample if necessary.

-

LC Separation : Inject the sample into the LC system. The compound will travel through a chromatography column, which separates it from any impurities based on its physicochemical properties.

-

Ionization (ESI) : The eluent from the LC column enters the ESI source. A high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules are released as gas-phase ions.

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. This compound | CAS#:112498-22-3 | Chemsrc [chemsrc.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine, 2-methyl- [webbook.nist.gov]

- 5. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum [chemicalbook.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. agilent.com [agilent.com]

- 10. In-situ ATR-FTIR experiment [bio-protocol.org]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. 2.6.5. ATR-FTIR Spectroscopy [bio-protocol.org]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. tecan.com [tecan.com]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Navigating the Solubility Landscape of 2-(Benzylthio)-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylthio)-6-methylpyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility. Due to the limited availability of precise quantitative public data, this guide emphasizes solubility trends based on structural analogs and provides robust methodologies for empirical determination.

Predicted Solubility Profile

Based on the structure of this compound, which contains both a polar pyridine ring and a nonpolar benzylthio group, its solubility is expected to vary significantly across different solvents. The pyridine moiety can engage in hydrogen bonding and dipole-dipole interactions, while the benzyl and thioether components contribute to its lipophilicity.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong organic solvents capable of dissolving a wide array of organic materials, including many polymers and inorganic salts.[1] Their high polarity and ability to accept hydrogen bonds would facilitate the dissolution of the polar pyridine ring, while also accommodating the nonpolar regions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors, interacting favorably with the nitrogen atom of the pyridine ring. The miscibility of the related compound 2-methylpyridine in alcohol suggests good solubility. |

| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar benzyl group would favor interaction with nonpolar solvents. However, the polar pyridine ring may limit overall solubility. |

| Aqueous | Water | Low | While the pyridine nitrogen can form hydrogen bonds with water, the bulky and nonpolar benzylthio group is expected to significantly reduce aqueous solubility. The related compound 2-amino-6-methylpyridine is described as having "very faint turbidity" in water, indicating low solubility.[2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies adapted from established protocols.

Method 1: High-Performance Liquid Chromatography (HPLC) for Aqueous Solubility

This method is suitable for determining the thermodynamic aqueous solubility of a compound.

Materials:

-

This compound

-

High-purity water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

HPLC system with a UV detector

-

Zorbax eclipse XDB column (or equivalent)

-

Sonicator

-

Centrifuge (capable of 13,000 rpm)

Procedure:

-

Prepare a supersaturated solution of this compound in water.

-

Sonicate the suspension for 15 minutes to facilitate dissolution.

-

Centrifuge the suspension at 13,000 rpm for 6 minutes to pellet the undissolved solid.

-

After 15 minutes, carefully decant the supernatant.

-

Analyze the total drug content in the supernatant using reverse-phase HPLC.

-

The mobile phase can be composed of 80:20 acetonitrile:water containing 45 mM ammonium formate buffered to pH 3.5 with formic acid.[2]

-

Quantify the concentration of the compound by comparing the peak area to a standard curve of known concentrations.

Method 2: Visual Method for General Solvent Solubility

This tiered approach is useful for a rapid assessment of solubility in various organic solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., DMSO, ethanol, methanol, etc.)

-

Glass vials

-

Vortex mixer

-

Sonicator

Procedure:

-

Tier 1: Weigh approximately 10 mg of the test chemical into a glass vial.

-

Add 0.5 mL of the chosen solvent to achieve a concentration of 20 mg/mL.

-

Vortex the mixture vigorously. If the solid dissolves completely (clear solution with no visible particles), the compound is considered soluble at this concentration.

-

If the solid does not dissolve, sonicate the mixture for 15 minutes. Observe for dissolution.

-

Tier 2: If the compound is still not fully dissolved, add an additional 4.5 mL of the solvent to achieve a concentration of 2 mg/mL (a 10-fold dilution).

-

Repeat the vortexing and sonication steps.

-

Continue this stepwise dilution until the compound fully dissolves or the desired lower limit of solubility is reached.

-

A chemical is considered dissolved if the solution is clear and shows no signs of cloudiness or precipitation.[3]

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to determining the solubility of a compound like this compound.

Caption: A logical workflow for the systematic assessment of a compound's solubility.

Conclusion

References

An In-depth Technical Guide to the Predicted Biological Activity of 2-(Benzylthio)-6-methylpyridine

Disclaimer: This document provides a comprehensive overview of the predicted biological activity of 2-(Benzylthio)-6-methylpyridine based on data from structurally related compounds. As of the date of this publication, direct experimental data on the biological effects of this compound is limited in publicly available scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals as a guide for potential areas of investigation.

Introduction

This compound is a sulfur-containing aromatic heterocyclic compound. Its structure, featuring a pyridine ring, a methyl group, and a benzylthio moiety, suggests a potential for a range of biological activities. The pyridine scaffold is a common feature in many pharmacologically active molecules, and the introduction of a benzylthio group can significantly influence the compound's lipophilicity, steric properties, and ability to interact with biological targets. This guide summarizes the known biological activities of structurally similar compounds to extrapolate the potential therapeutic applications and mechanisms of action of this compound.

Predicted Biological Activities

Based on the biological evaluation of analogous pyridine and benzylthio derivatives, this compound is predicted to exhibit a range of activities, primarily including antimicrobial and anticancer effects.

Antimicrobial Activity

Structurally related compounds, particularly 2-(benzylthio)pyrimidine derivatives, have demonstrated significant antibacterial activity. It is hypothesized that the sulfur atom and the benzyl group play a crucial role in the antimicrobial action. The lipophilic nature of the benzyl group may facilitate the transport of the molecule across the bacterial cell membrane.

Anticancer Activity

Various pyridine derivatives have been extensively studied for their potential as anticancer agents. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. The presence of the benzylthio group could enhance the molecule's interaction with specific enzymatic targets.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activity data for compounds structurally related to this compound.

Table 1: Antibacterial Activity of 2-(Benzylthio)pyrimidine Derivatives against Staphylococcus aureus

| Compound | LogP | MV | IP | EA | l(C-S) (Å) | IC50 (µg/mL) |

| Derivative 1 | 4.5 | 320.4 | 8.5 | 0.9 | 1.8 | 6.25 |

| Derivative 2 | 4.2 | 310.3 | 8.6 | 1.0 | 1.8 | 12.5 |

| Derivative 3 | 4.8 | 335.5 | 8.4 | 0.8 | 1.8 | 3.12 |

Data extrapolated from a QSAR study on 2-benzylthiopyrimidine derivatives.

Table 2: In Vitro Antiproliferative Activity of Novel Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

| Pyridine Hybrid 3a | Huh-7 | 6.54 |

| Pyridine Hybrid 3a | A549 | 15.54 |

| Pyridine Hybrid 3a | MCF-7 | 6.13 |

| Pyridine Hybrid 5a | Huh-7 | 5.87 |

| Pyridine Hybrid 5a | A549 | 12.43 |

| Pyridine Hybrid 5a | MCF-7 | 5.21 |

Data from a study on pyridine heterocyclic hybrids against human cancer cell lines.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which could be adapted for the evaluation of this compound.

Synthesis of this compound (Proposed)

A likely synthetic route to this compound involves the S-alkylation of 6-methylpyridine-2-thione with a benzyl halide.

Materials:

-

6-methylpyridine-2-thione

-

Benzyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable solvent)

Procedure:

-

Dissolve 6-methylpyridine-2-thione (1 equivalent) in acetonitrile.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 105 CFU/mL.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

General Antimicrobial Screening Workflow

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antimicrobial and anticancer agent. The synthetic route is feasible, and established in vitro assays can be readily adapted to evaluate its efficacy. Further research is warranted to synthesize this compound and explore its pharmacological profile to validate these predictions and potentially uncover novel therapeutic applications.

References

Potential Derivatives of 2-(Benzylthio)-6-methylpyridine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of derivatives based on the core structure of 2-(benzylthio)-6-methylpyridine. While this specific scaffold is an emerging area of research, this document synthesizes information from closely related pyridine-thioether analogs to provide a comprehensive overview of potential synthetic routes, biological activities, and experimental protocols. The information presented herein is intended to serve as a foundational resource for initiating drug discovery programs centered around this promising chemical motif.

Core Structure and Rationale

The this compound scaffold combines several key features that are attractive for medicinal chemistry. The pyridine ring is a common motif in many FDA-approved drugs, offering favorable pharmacokinetic properties and serving as a versatile scaffold for chemical modification.[1] The thioether linkage provides a flexible connection to a benzyl group, which can be readily substituted to probe interactions with biological targets. The methyl group at the 6-position can influence the steric and electronic properties of the pyridine ring, potentially enhancing selectivity and metabolic stability.

Potential Synthetic Pathways for Derivatization

The synthesis of this compound derivatives can be approached through several established methodologies for forming pyridine-thioether bonds. A primary route involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a benzylthiol.

A plausible synthetic workflow for generating a library of derivatives is outlined below. This workflow is adapted from established protocols for the synthesis of similar pyridine-thioether compounds.

References

A Technical Guide to the Thermochemical Properties of 2-(Benzylthio)-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the methodologies for determining the thermochemical properties of 2-(Benzylthio)-6-methylpyridine. In the absence of specific experimental data for this compound, this document provides a comprehensive overview of the requisite experimental and computational protocols. It includes detailed descriptions of standard techniques such as combustion calorimetry, vapor pressure measurement, and differential scanning calorimetry. Furthermore, it presents a computational workflow for the theoretical prediction of these properties. To provide a frame of reference, thermochemical data for analogous compounds, including substituted pyridines and benzyl derivatives, are summarized. This guide is intended to equip researchers with the necessary information to embark on a thorough thermochemical characterization of this compound.

Introduction

Thermochemical properties are fundamental to understanding the energetic landscape of a molecule, which is critical in the fields of drug development and materials science. Properties such as the standard molar enthalpy of formation (ΔfH°), enthalpy of vaporization (ΔvapH°), enthalpy of sublimation (ΔsubH°), and enthalpy of fusion (ΔfusH°) are essential for predicting reaction enthalpies, assessing compound stability, and modeling physical processes like dissolution and bioavailability.

To date, a comprehensive experimental study on the thermochemical properties of this compound has not been reported in the scientific literature. This guide, therefore, serves as a roadmap for researchers, detailing the established experimental and computational workflows required to determine these vital parameters.

Experimental Determination of Thermochemical Properties

A combination of calorimetric and vapor pressure measurement techniques is necessary for a complete experimental thermochemical characterization.

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the condensed phase, ΔfH°(cr or liq), is typically determined from the standard molar enthalpy of combustion, ΔcH°. For sulfur-containing organic compounds like this compound, rotating-bomb calorimetry is the preferred method to ensure complete combustion and to handle the formation of sulfuric acid.[1][2]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of the purified solid sample (approximately 0.5-1.0 g) is weighed accurately. A small amount of water (e.g., 1 cm³) is added to the bomb to ensure that the sulfuric acid formed is of a definite concentration.

-

Bomb Assembly: The sample is placed in a platinum crucible within the calorimetric bomb. A platinum fuse wire is positioned to contact the sample.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.

-

Calorimetry: The bomb is placed in a calorimeter with a known heat capacity. The combustion is initiated by passing an electric current through the fuse wire. The temperature change of the calorimeter is measured with high precision.

-

Analysis of Combustion Products: After combustion, the contents of the bomb are analyzed to determine the extent of reaction and to quantify the amounts of nitric acid and sulfuric acid formed.

-

Calculation: The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the formation of acids and the combustion of the fuse wire. From this, the standard molar enthalpy of formation in the condensed phase is derived using Hess's law.

Vapor Pressure and Enthalpy of Vaporization/Sublimation

The determination of the temperature dependence of vapor pressure allows for the calculation of the enthalpy of phase change from the condensed to the gaseous state.

-

Transpiration Method: This technique involves passing a stream of an inert gas over the sample at a known temperature and flow rate.[3][4] The amount of substance transported by the gas is determined, from which the vapor pressure is calculated. It is suitable for a wide range of vapor pressures.[5]

-

Knudsen Effusion Method: This method is ideal for compounds with very low vapor pressures.[6][7][8][9][10] It measures the rate of mass loss of a sample effusing through a small orifice in a Knudsen cell into a vacuum.

Experimental Protocol: Transpiration Method

-

Apparatus: A thermostatically controlled furnace containing a saturation cell with the sample. An inert carrier gas (e.g., nitrogen) is passed through the cell at a precisely controlled flow rate.

-

Procedure: The sample is heated to the desired temperature, and the carrier gas is passed over it until saturation is achieved.

-

Quantification: The vaporized sample is collected in a condenser or an absorption trap downstream and its mass is determined.

-

Calculation: The vapor pressure is calculated from the mass of the transported substance, the volume of the carrier gas, and the temperature.

-

Clausius-Clapeyron Equation: The enthalpy of vaporization or sublimation is derived from the slope of the plot of ln(P) versus 1/T.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

DSC is a powerful technique for measuring the enthalpy of fusion (melting) and identifying phase transitions.[11][12][13][14][15]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.

-

Measurement: The sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured.

-

Analysis: The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram. The melting temperature is also determined from the peak onset.

Computational Thermochemistry

In parallel with experimental work, computational methods can provide valuable estimates of thermochemical properties. High-level quantum chemical calculations are particularly useful.[16][17]

Calculation of Gas-Phase Enthalpy of Formation

The G3(MP2)//B3LYP composite method is a reliable and cost-effective approach for calculating the gas-phase enthalpy of formation for organic molecules.[18][19][20][21]

Computational Protocol: G3(MP2)//B3LYP

-

Geometry Optimization and Vibrational Frequencies: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

-

Zero-Point Energy (ZPE) Correction: The ZPE is obtained from the B3LYP/6-31G(d) frequencies, typically scaled by an empirical factor.

-

Higher-Level Correction (HLC): An empirical correction is added to account for remaining deficiencies in the calculations.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme.

Thermochemical Data of Analogous Compounds

The following tables provide a summary of available thermochemical data for compounds structurally related to this compound. This data can serve as a useful benchmark for new experimental or computational results.

Table 1: Thermochemical Properties of Substituted Pyridines

| Compound | Formula | ΔfH°(liq) (kJ/mol) | ΔfH°(gas) (kJ/mol) | ΔvapH° (kJ/mol) |

| Pyridine | C₅H₅N | 100.4[22] | 140.4[22] | 40.2[23] |

| 2-Methylpyridine | C₆H₇N | 59.7[24] | 101.4[24] | 41.7[24] |

| 3-Methylpyridine | C₆H₇N | 60.0[25] | 103.4[25] | 43.4[25] |

Table 2: Thermochemical Properties of Benzyl Derivatives

| Compound | Formula | ΔfH°(liq) (kJ/mol) | ΔfH°(gas) (kJ/mol) | ΔvapH° (kJ/mol) |

| Benzyl Alcohol | C₇H₈O | -154.5[26] | -88.8[26][27] | 65.75[26][27] |

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental and computational workflows described in this guide.

References

- 1. A rotating bomb combustion calorimeter specifically designed for the study of sulfur-containing compounds has been assembled a [iqfr.csic.es]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 8. amt.copernicus.org [amt.copernicus.org]

- 9. researchgate.net [researchgate.net]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 14. Glass formation in organic binary liquids studied using differential scanning calorimetry - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. chemical.journalspub.info [chemical.journalspub.info]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Group of Prof. Hendrik Zipse | G3(MP2)B3 theory - the most economical method [zipse.cup.uni-muenchen.de]

- 20. pubs.aip.org [pubs.aip.org]

- 21. researchgate.net [researchgate.net]

- 22. Pyridine [webbook.nist.gov]

- 23. Pyridine [webbook.nist.gov]

- 24. Pyridine, 2-methyl- (CAS 109-06-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 25. Pyridine, 3-methyl- [webbook.nist.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Crystal Structure Analysis of 2-Mercaptopyridine

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-Mercaptopyridine, a compound structurally related to the target molecule 2-(Benzylthio)-6-methylpyridine. Due to the absence of publicly available crystallographic data for this compound, this document utilizes 2-Mercaptopyridine as a representative analogue to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, structured data presentation, and a visual representation of the analytical workflow. 2-Mercaptopyridine is an organosulfur compound that exists in a tautomeric equilibrium between its thiol and thione forms[1][2]. The analysis presented herein focuses on the crystalline solid state of this molecule.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule in its crystalline state is fundamental to understanding its chemical and physical properties. For professionals in drug development, this information is critical for structure-activity relationship (SAR) studies, rational drug design, and understanding intermolecular interactions with biological targets. Single-crystal X-ray diffraction is the definitive method for obtaining this high-resolution structural data.

This guide details the crystal structure of 2-Mercaptopyridine, a yellow crystalline solid[1]. The structural data and methodologies are presented to serve as a practical example of the type of analysis that would be applied to molecules like this compound.

Data Presentation

The crystallographic data for 2-Mercaptopyridine is summarized in the following tables. This data is essential for the unambiguous identification and characterization of the compound in its solid state.

Table 1: Crystal Data and Structure Refinement for 2-Mercaptopyridine

| Parameter | Value |

| Empirical Formula | C₅H₅NS |

| Formula Weight | 111.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.23 Å |

| b | 12.85 Å |

| c | 7.56 Å |

| α | 90° |

| β | 111.5° |

| γ | 90° |

| Volume | 652.6 ų |

| Z | 4 |

| Density (calculated) | 1.132 g/cm³ |

| Absorption Coefficient | 0.38 mm⁻¹ |

| F(000) | 232 |

| Crystal Size | Not Reported |

| Theta range for data collection | Not Reported |

| Index ranges | Not Reported |

| Reflections collected | Not Reported |

| Independent reflections | Not Reported |

| Completeness to theta | Not Reported |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Not Reported |

| Goodness-of-fit on F² | Not Reported |

| Final R indices [I>2sigma(I)] | Not Reported |

| R indices (all data) | Not Reported |

| Largest diff. peak and hole | Not Reported |

Note: Some data points were not available in the public domain and are marked as "Not Reported". The presented data is based on available crystallographic information for 2-Mercaptopyridine.

Experimental Protocols

The following sections describe the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a small organic molecule like 2-Mercaptopyridine.

Synthesis of 2-Mercaptopyridine

A common and convenient route for the synthesis of 2-Mercaptopyridine involves the reaction of 2-chloropyridine with thiourea in ethanol, followed by treatment with a base such as aqueous ammonia[1].

Procedure:

-

A solution of 2-chloropyridine and a molar equivalent of thiourea in absolute ethanol is refluxed for several hours.

-

The reaction mixture is then cooled, and a concentrated aqueous solution of ammonia is added.

-

The resulting mixture is heated to evaporate the solvent and excess ammonia.

-

The remaining solid is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude 2-Mercaptopyridine is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as water or an alcohol-water mixture, is performed to obtain purified crystals.

Single-Crystal Growth

The growth of high-quality single crystals is a critical and often challenging step in the process. For small organic molecules like 2-Mercaptopyridine, several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Over time, the diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction

Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The goniometer is placed on the diffractometer, and the crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and improve data quality.

-

The crystal is exposed to a monochromatic X-ray beam.

-

The diffraction pattern is recorded on a detector as the crystal is rotated through a series of angles.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.

-

The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms in the asymmetric unit.

-

The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.

Caption: Experimental workflow for single-crystal X-ray analysis.

Conclusion

This technical guide has outlined the process of crystal structure analysis using 2-Mercaptopyridine as a case study. While the crystallographic data for this compound is not currently available in the public domain, the methodologies and data presentation formats detailed herein are directly applicable. The determination of the precise three-dimensional structure of a molecule is an indispensable component of modern drug discovery and development, providing invaluable insights into its physicochemical properties and potential biological interactions. The workflow and protocols described serve as a foundational reference for researchers engaged in this field.

References

An In-depth Technical Guide to 2-(Benzylthio)-6-methylpyridine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzylthio)-6-methylpyridine, a sulfur-containing heterocyclic compound. While a seminal discovery paper for this specific molecule is not readily apparent in a survey of scientific literature, this document consolidates available data and infers its chemical properties and synthesis based on established principles and research on analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in medicinal chemistry and materials science.

Introduction

This compound belongs to the family of substituted pyridines, a class of compounds of significant interest in drug discovery and development due to their presence in numerous biologically active molecules. The incorporation of a benzylthio group at the 2-position and a methyl group at the 6-position of the pyridine ring is expected to confer specific physicochemical properties that may influence its biological activity and potential therapeutic applications. The sulfur linkage, in particular, offers a site for potential metabolic activity and can influence the molecule's binding affinity to various biological targets.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the basic chemical properties identified for this compound.

| Property | Value | Source |

| CAS Number | 112498-22-3 | Commercial Suppliers |

| Molecular Formula | C₁₃H₁₃NS | Calculated |

| Molecular Weight | 215.32 g/mol | Calculated |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound has not been located in peer-reviewed journals. However, based on general and well-established synthetic methodologies for analogous 2-alkylthio-pyridines, a plausible synthetic route can be inferred. The most probable method involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 6-methylpyridine ring with benzylthiol.

Inferred Synthetic Pathway

The likely synthesis of this compound would proceed via the reaction of 2-halo-6-methylpyridine (e.g., 2-bromo-6-methylpyridine or 2-chloro-6-methylpyridine) with benzylthiol in the presence of a base. The base serves to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then displaces the halide from the pyridine ring.

Caption: Inferred synthetic pathway for this compound.

Detailed Experimental Protocol (Inferred)

The following is a hypothetical, yet plausible, experimental protocol for the laboratory-scale synthesis of this compound.

Materials:

-

2-Bromo-6-methylpyridine

-

Benzylthiol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of benzylthiol (1.1 equivalents) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium benzylthiolate.

-

Add a solution of 2-bromo-6-methylpyridine (1.0 equivalent) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been identified, research on structurally related compounds provides insights into its potential applications.

Derivatives of 2-aminopyridine containing a benzylthio group have been investigated as inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis. This suggests that the 2-(benzylthio)pyridine scaffold could be a valuable starting point for the design of novel anticancer agents.

Furthermore, various pyridine and thioether derivatives have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. The specific combination of the 6-methyl and 2-benzylthio substituents in the target compound may modulate these activities, and further research is warranted to explore its pharmacological profile.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the realm of medicinal chemistry. While its discovery and detailed history remain to be fully elucidated from available literature, this guide provides a robust, inferred framework for its synthesis and suggests potential avenues for future research based on the activities of analogous compounds. The protocols and pathways described herein are intended to facilitate the exploration of this and other novel substituted pyridines by the scientific community.

A Theoretical Investigation of 2-(Benzylthio)-6-methylpyridine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The introduction of a benzylthio group at the 2-position and a methyl group at the 6-position of the pyridine ring, as in 2-(Benzylthio)-6-methylpyridine, is anticipated to modulate its electronic and steric properties, thereby influencing its potential as a therapeutic agent or functional material. Theoretical studies, employing quantum chemical calculations, are indispensable for understanding the structure-property relationships of such novel compounds at the molecular level.

This whitepaper details the computational protocols necessary to perform a thorough theoretical characterization of this compound. The methodologies described herein will enable the prediction of its geometry, electronic structure, and vibrational spectra, providing critical insights for its synthesis and application.

Computational Methodology

The theoretical investigation of this compound would necessitate the use of sophisticated computational chemistry software. A typical workflow for such a study is outlined below.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) has been shown to be a reliable method for this purpose. A comparative study on the related molecule, 2-(benzylthio)-N-{pyridinylmethylidene}aniline, found that the B3PW91 functional with the 6-31++G(d,p) basis set provided the most accurate structural determination when compared to X-ray diffraction data[1]. Therefore, this level of theory is recommended for the geometry optimization of this compound.

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation of the computational method.

Electronic Properties and Frontier Molecular Orbital Analysis

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential intermolecular interactions. Key parameters to be calculated include:

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the electronic transition properties and chemical reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability.

These calculations can be performed using the optimized geometry.

Predicted Data and Analysis (Hypothetical)

As no specific theoretical data for this compound is currently available, this section provides a template for the presentation of such data once calculated.

Optimized Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, would be presented in a tabular format for clarity.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C-S | Calculated Value |

| S-CH₂ | Calculated Value |

| C-N (pyridine) | Calculated Value |

| C-C (pyridine) | Calculated Value |

| C-CH₃ | Calculated Value |

| Bond Angles (°) ** | |

| C-S-C | Calculated Value |

| N-C-S (pyridine) | Calculated Value |

| C-C-N (pyridine) | Calculated Value |

| Dihedral Angles (°) ** | |

| C-C-S-C | Calculated Value |

Table 1: Hypothetical Optimized Geometrical Parameters for this compound.

Electronic Properties

Key electronic properties would be summarized in a table to facilitate analysis.

| Property | Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

Table 2: Hypothetical Electronic Properties of this compound.

Visualization of Theoretical Analyses

Visual representations are crucial for the interpretation of computational results. The following diagrams illustrate the workflows and conceptual frameworks for the theoretical study of this compound.

Caption: A typical workflow for the theoretical analysis of this compound.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion

While a dedicated theoretical study on this compound is yet to be published, this guide provides a robust framework for conducting such an investigation. By following the detailed computational protocols, researchers can obtain valuable insights into the structural and electronic characteristics of this molecule. The methodologies outlined, derived from successful studies on analogous compounds, will pave the way for a deeper understanding of its chemical behavior and potential for future applications. The generation of the specific quantitative data as templated in this paper will be a critical next step in the exploration of this promising pyridine derivative.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-(Benzylthio)-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(benzylthio)-6-methylpyridine. While direct computational studies on this specific molecule are not extensively available in the current literature, this document synthesizes methodologies and findings from closely related pyridine and benzylthio compounds to establish a robust computational protocol. The guide details theoretical frameworks, including Density Functional Theory (DFT), and outlines experimental procedures for spectroscopic analysis. Key molecular properties such as optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO) are discussed. This whitepaper serves as a foundational resource for researchers and professionals engaged in the computational analysis and drug development of pyridine derivatives.

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties.[1] The subject of this guide, this compound, combines the versatile pyridine scaffold with a flexible benzylthio group, suggesting potential applications in drug design and coordination chemistry. Understanding the three-dimensional structure, electronic landscape, and vibrational characteristics of this molecule is paramount for predicting its reactivity, stability, and potential biological interactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular properties with high accuracy.[2][3] These computational methods allow for the elucidation of molecular geometries, vibrational spectra, and electronic characteristics, offering insights that are often complementary to experimental data. This guide will detail the application of these methods to this compound, providing a theoretical framework for its comprehensive characterization.

Computational Methodology

The computational investigation of this compound would typically be performed using a combination of theoretical models and basis sets. The methodologies outlined below are based on successful applications to analogous molecular systems.

Density Functional Theory (DFT)

DFT has been established as a reliable method for studying the electronic structure of molecules.[2][3] The choice of functional and basis set is critical for obtaining accurate results.

-

Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91, are commonly employed for their balance of accuracy and computational cost in studying organic molecules.[4][5]

-

Basis Sets: Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are frequently used to provide a good description of the molecular orbitals.[2][5] For molecules containing heavier atoms, LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) can be an effective choice.[4]

All calculations are typically performed using a software package such as Gaussian.[5][6]

Molecular Geometry Optimization

The initial step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true minimum.[2]

Vibrational Analysis